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Cat. No.: B1672398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GSK2041706A is a potent and selective agonist of the G protein-coupled receptor 119

(GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activity of GSK2041706A. Detailed experimental methodologies for

key in vitro and in vivo assays are presented, alongside a summary of its mechanism of action

and effects on glucose homeostasis and body weight.

Chemical Structure and Properties
GSK2041706A is a complex heterocyclic molecule with the chemical formula C23H29N5O4S.

[1] Its structure features a central pyrazine ring linked to a piperidine moiety and a

phenylsulfonyl group.

Table 1: Chemical and Physical Properties of GSK2041706A
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Property Value Reference

IUPAC Name

2-({(1S)-1-[1-(5-isopropyl-

1,2,4-oxadiazol-3-yl)piperidin-

4-yl]ethyl}oxy)-5-[4-

(methylsulfonyl)phenyl]pyrazin

e

N/A

CAS Number 1032824-43-3 [1]

Chemical Formula C23H29N5O4S [1]

Molecular Weight 471.57 g/mol [1]

SMILES

CC(C)C1=NOC(=N1)N2CCC(

CC2)C(C)OC3=NC=C(C=N3)C

4=CC=C(C=C4)S(=O)(=O)C

N/A

Appearance Powder [1]

Storage

2 years at -20°C (Powder), 2

weeks at 4°C in DMSO, 6

months at -80°C in DMSO

[1]

Physicochemical Characteristics:

GSK2041706A is classified as a Biopharmaceutics Classification System (BCS) Class II

compound, which is characterized by good permeability but poor aqueous solubility. This low

solubility can present challenges for oral bioavailability. Studies have investigated different

polymorphic forms of GSK2041706A, with Form B being the more thermodynamically stable

but less soluble form, which was shown to negatively impact oral exposure in nanosuspension

formulations.

Biological Activity and Mechanism of Action
GSK2041706A is a potent and selective agonist for the G protein-coupled receptor 119

(GPR119), with a reported half-maximal effective concentration (EC50) of 4 nM. GPR119 is

primarily expressed on pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal

tract.
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The activation of GPR119 by GSK2041706A initiates a signaling cascade that plays a crucial

role in glucose homeostasis. The binding of GSK2041706A to GPR119, a Gs-coupled receptor,

stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine

monophosphate (cAMP) levels. This elevation in cAMP has a dual effect:

In pancreatic β-cells: Increased cAMP levels potentiate glucose-stimulated insulin secretion

(GSIS).

In enteroendocrine L-cells: Enhanced cAMP signaling promotes the release of incretin

hormones, most notably glucagon-like peptide-1 (GLP-1). GLP-1, in turn, further stimulates

insulin secretion from pancreatic β-cells in a glucose-dependent manner.

This dual mechanism of action makes GPR119 agonists like GSK2041706A attractive

therapeutic candidates for type 2 diabetes.
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Caption: GPR119 signaling pathway activated by GSK2041706A.

Preclinical Studies and Efficacy
Preclinical studies, particularly in diet-induced obese (DIO) mouse models, have demonstrated

the therapeutic potential of GSK2041706A in the context of obesity and type 2 diabetes.
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A key study investigated the effects of GSK2041706A as a monotherapy and in combination

with metformin, a first-line treatment for type 2 diabetes. The findings from this 14-day study in

DIO mice are summarized below.

Table 2: Effects of GSK2041706A and Metformin on Body Weight in Diet-Induced Obese Mice

Treatment Group Dose
Mean Body Weight Loss
(%)

Vehicle Control - -

GSK2041706A 30 mg/kg b.i.d. 7.4%

Metformin 30 mg/kg b.i.d. 3.5%

Metformin 100 mg/kg b.i.d. 4.4%

GSK2041706A + Metformin 30 mg/kg + 30 mg/kg b.i.d. 9.5%

GSK2041706A + Metformin 30 mg/kg + 100 mg/kg b.i.d. 16.7%

The combination of GSK2041706A with metformin resulted in a synergistic effect on weight

loss, which was primarily attributed to a reduction in fat mass. This was accompanied by a

significant reduction in cumulative food intake and an increase in fed plasma GLP-1 levels.

Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol outlines a method to determine the potency (EC50) of GPR119 agonists by

measuring intracellular cAMP accumulation in a cell-based assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1672398?utm_src=pdf-body
https://www.benchchem.com/product/b1672398?utm_src=pdf-body
https://www.benchchem.com/product/b1672398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Procedure

Data Analysis

1. Culture HEK293 cells stably
expressing human GPR119

3. Seed cells into a
384-well plate

2. Prepare serial dilutions of
GSK2041706A in assay buffer

4. Add compound dilutions
to the cells

5. Incubate for 30 minutes
at room temperature

6. Add HTRF lysis buffer and
detection reagents

7. Read plate on HTRF-compatible
reader (620 nm and 665 nm)

8. Calculate 665/620 nm ratio and
plot against compound concentration

9. Determine EC50 value using
sigmoidal dose-response curve

Click to download full resolution via product page

Caption: Workflow for an in vitro cAMP accumulation assay.
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Materials:

HEK293 cells stably expressing human GPR119

Cell culture medium (e.g., DMEM with 10% FBS)

Assay buffer (e.g., HBSS with 20 mM HEPES)

GSK2041706A and a reference agonist

cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)

384-well white microplates

Procedure:

Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at an appropriate density

and incubate overnight.

Compound Preparation: Prepare serial dilutions of GSK2041706A and the reference agonist

in assay buffer.

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

Incubation: Incubate the plate for 30 minutes at room temperature.

Lysis and Detection: Add the HTRF lysis buffer and detection reagents according to the

manufacturer's protocol.

Final Incubation: Incubate for 1 hour at room temperature, protected from light.

Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

Data Analysis: Calculate the 665/620 nm ratio and plot it against the logarithm of the

compound concentration to determine the EC50 value using a sigmoidal dose-response

curve fit.

In Vivo Diet-Induced Obese (DIO) Mouse Study
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This protocol provides a general framework for evaluating the efficacy of GSK2041706A in a

diet-induced obesity mouse model.

Obesity Induction

Treatment Phase

Endpoint Analysis

1. Start with male C57BL/6J mice
(5-6 weeks old)

2. Feed a high-fat diet (e.g., 60% kcal from fat)
for 8-12 weeks to induce obesity

3. Monitor body weight regularly

4. Randomize obese mice into
treatment groups

5. Administer vehicle, GSK2041706A, and/or
metformin via oral gavage (b.i.d.)

for 14 days

6. Measure daily food intake and
body weight

7. At the end of the study, fast mice
overnight and collect blood samples

8. Analyze plasma for GLP-1,
insulin, and other biomarkers

9. Harvest and weigh fat pads
and other relevant organs
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Caption: Workflow for a diet-induced obese mouse study.

Animals:

Male C57BL/6J mice, 5-6 weeks of age at the start of the high-fat diet.

Diet:

High-fat diet (e.g., 60% of calories from fat) to induce obesity over 8-12 weeks.

Control group on a standard chow diet.

Treatment:

Once mice become obese, randomize them into treatment groups (e.g., vehicle,

GSK2041706A, metformin, combination).

Administer compounds, typically via oral gavage, twice daily (b.i.d.) for the duration of the

study (e.g., 14 days).

Monitor body weight and food intake regularly throughout the treatment period.

Endpoint Measurements:

At the end of the treatment period, collect blood samples (typically after an overnight fast) for

analysis of plasma parameters such as GLP-1, insulin, glucose, and lipids.

Harvest and weigh adipose tissue (e.g., epididymal and inguinal fat pads) and other organs

of interest.

Conclusion
GSK2041706A is a potent GPR119 agonist with a well-defined mechanism of action that

favorably impacts glucose homeostasis. Preclinical data, particularly from studies in diet-

induced obese mice, demonstrate its potential for weight reduction, especially in combination

with metformin. Its primary challenge lies in its poor aqueous solubility, a factor that requires
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careful consideration in formulation development. Further research and clinical evaluation are

necessary to fully elucidate the therapeutic utility of GSK2041706A in the management of type

2 diabetes and obesity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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